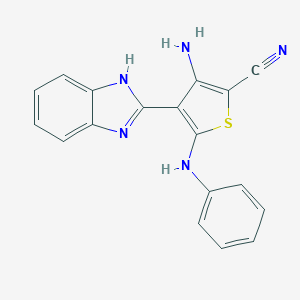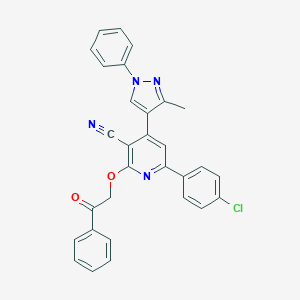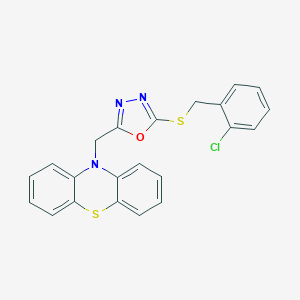
3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thiophene-2-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thiophene-2-carbonitrile is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been proposed that the compound exerts its antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thiophene-2-carbonitrile has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to possess antimicrobial activity by inhibiting the growth of various microorganisms. Additionally, it has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thiophene-2-carbonitrile is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, the compound exhibits potent biological activities, making it a promising candidate for further research. However, one of the limitations of the compound is its potential toxicity, which requires careful evaluation before its use in clinical applications.
Zukünftige Richtungen
There are several future directions for the research of 3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thiophene-2-carbonitrile. One direction is to further investigate its mechanism of action and optimize its structure for improved biological activity. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, the compound could be further evaluated for its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Conclusion:
In conclusion, 3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thiophene-2-carbonitrile is a promising compound with diverse biological activities. Its relatively simple synthesis method and potent biological activities make it a promising candidate for further research. Further investigation is required to fully understand its mechanism of action and optimize its structure for improved biological activity.
Synthesemethoden
The synthesis of 3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thiophene-2-carbonitrile involves the reaction of 2-amino-5-chlorobenzonitrile with 2-mercaptobenzimidazole in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with aniline to obtain the final product. The synthesis process is relatively simple and can be achieved in a few steps with high yields.
Wissenschaftliche Forschungsanwendungen
3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thiophene-2-carbonitrile has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. It has also been reported to possess antimicrobial, anti-inflammatory, and antiviral activities. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C18H13N5S |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
3-amino-5-anilino-4-(1H-benzimidazol-2-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C18H13N5S/c19-10-14-16(20)15(17-22-12-8-4-5-9-13(12)23-17)18(24-14)21-11-6-2-1-3-7-11/h1-9,21H,20H2,(H,22,23) |
InChI-Schlüssel |
ZRDXOMSXEOJBDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(S2)C#N)N)C3=NC4=CC=CC=C4N3 |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(S2)C#N)N)C3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-oxopropyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-8(5H)-carboxamide](/img/structure/B292836.png)
![6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B292837.png)
![2-(2-[1,1'-biphenyl]-4-yl-2-oxoethoxy)-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-phenylnicotinonitrile](/img/structure/B292842.png)

![2-{[3-cyano-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(4-methylphenyl)-2-pyridinyl]oxy}acetamide](/img/structure/B292845.png)
![ethyl ({4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-cyano-6-phenyl-2-pyridinyl}oxy)acetate](/img/structure/B292846.png)

![N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B292850.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292857.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292859.png)
